molecular formula C16H14N2O3 B7867642 4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid

4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid

Cat. No.: B7867642
M. Wt: 282.29 g/mol
InChI Key: BXVMOEFTSXKEDP-UHFFFAOYSA-N
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Description

4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid is a compound that features an isoindoline nucleus and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The presence of both the isoindoline and benzoic acid functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This intermediate can then be further reacted with benzoic acid derivatives under appropriate conditions to yield the target compound. The reaction conditions often involve the use of acetic anhydride and anhydrous sodium acetate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, sustainable and environmentally friendly synthetic approaches are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindoline nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(20)11-5-7-14(8-6-11)17-16(21)18-9-12-3-1-2-4-13(12)10-18/h1-8H,9-10H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVMOEFTSXKEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-(isoindoline-2-carboxamido)benzoate (1.65 g, 5.57 mmol) was dissolved in tetrahydrofuran (30 ml) and methanol (15.00 ml) followed by the addition of lithium hydroxide (11.14 ml, 22.27 mmol) and the mixture was allowed to stir at ambient temperature over the weekend. The organic solvent was removed under vacuum, the aqueous layer was adjusted to pH ˜3 with 2N aqueous HCl, and the resulting solid was filtered with water washes to provide the title compound after drying.
Name
Methyl 4-(isoindoline-2-carboxamido)benzoate
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
11.14 mL
Type
reactant
Reaction Step Two

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